3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is an organic compound with a complex structure that includes a chloro, methoxy, and sulfanyl group attached to an oxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloro-substituted oxolanone with a methoxy and sulfanyl group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a ketone or aldehyde derivative, while substitution reactions can yield a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone: Similar in structure but with a different substituent on the sulfanyl group.
2-Chloromethyl-3,5-dimethyl-4-methoxy-pyridine: Shares the chloro and methoxy groups but has a different core structure.
Uniqueness
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is unique due to its specific combination of functional groups and the oxolanone ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
88051-01-8 |
---|---|
Molekularformel |
C8H13ClO3S |
Molekulargewicht |
224.71 g/mol |
IUPAC-Name |
3-chloro-5-methoxy-4-propan-2-ylsulfanyloxolan-2-one |
InChI |
InChI=1S/C8H13ClO3S/c1-4(2)13-6-5(9)7(10)12-8(6)11-3/h4-6,8H,1-3H3 |
InChI-Schlüssel |
PUTXAABFEJEHSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1C(C(=O)OC1OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.